![molecular formula C22H23N5O3S B2885336 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 852144-77-5](/img/structure/B2885336.png)
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Triazole Derivatives
Research on triazole analogues, like the study by Virk et al. (2018), focuses on the synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted methods. These compounds were evaluated for their enzyme inhibitory activities against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, showing significant activity. This highlights the potential of triazole derivatives in developing therapeutics for diseases where these enzymes are targets (Virk et al., 2018).
Antimicrobial Agents
Debnath and Ganguly (2015) synthesized a series of acetamide derivatives with potential antibacterial and antifungal activities. Their work underscores the importance of acetamide derivatives in combating microbial infections, suggesting that compounds with acetamide groups, similar to the one , might also possess antimicrobial properties (Debnath & Ganguly, 2015).
Adenosine A3 Receptor Antagonists
A study by Jung et al. (2004) on 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives illustrates the synthesis and evaluation of these compounds as selective antagonists for human adenosine A3 receptors. Such research is pivotal for the development of drugs targeting adenosine receptors, involved in various physiological processes (Jung et al., 2004).
Anti-HIV Activity
The synthesis and evaluation of novel Naphthalene derivatives for their anti-HIV activity by Hamad et al. (2010) represent another avenue of research for compounds with complex heterocyclic structures. Their findings offer insights into the design of new antiviral agents, suggesting that similar compounds could be explored for their potential in HIV therapy (Hamad et al., 2010).
properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-29-12-11-27-21(18-13-23-19-6-4-3-5-17(18)19)25-26-22(27)31-14-20(28)24-15-7-9-16(30-2)10-8-15/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTYOCZUCRXFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide |
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